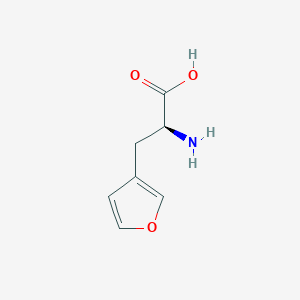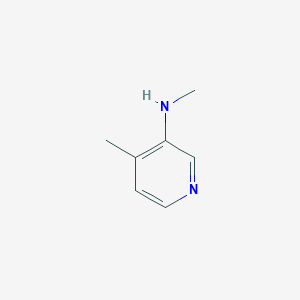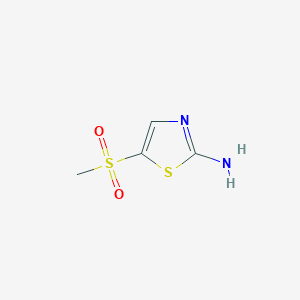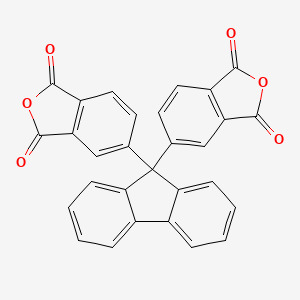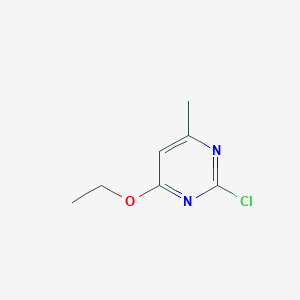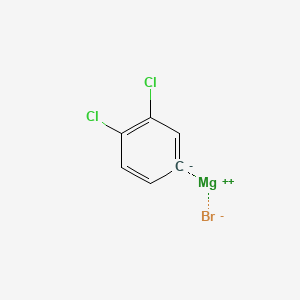
3,4-Dichlorophenylmagnesium bromide
描述
3,4-Dichlorophenylmagnesium bromide is an organometallic compound with the molecular formula C6H3BrCl2Mg. It is a Grignard reagent, which means it contains a carbon-magnesium bond. This compound is typically used in organic synthesis for various chemical reactions due to its reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylmagnesium bromide is synthesized through the reaction of 3,4-dichlorobromobenzene with magnesium in anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of unwanted side products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar principles but with more stringent control over reaction conditions to ensure safety and consistency. Large reactors and specialized equipment are used to handle the reagents and solvents safely.
化学反应分析
Types of Reactions: 3,4-Dichlorophenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles to form carbon-carbon bonds, which are crucial in organic synthesis.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, esters, and carbon dioxide.
Conditions: Typically, the reactions are carried out in anhydrous solvents like THF or diethyl ether at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed:
Alcohols: When reacted with aldehydes or ketones, the product is a secondary or tertiary alcohol.
Carboxylic Acids: When reacted with carbon dioxide, the product is a carboxylic acid.
Ethers: When reacted with epoxides, the product is an ether.
科学研究应用
3,4-Dichlorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex organic molecules.
作用机制
The mechanism by which 3,4-dichlorophenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. This results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved are typically electrophilic carbonyl groups, which are present in many organic compounds.
相似化合物的比较
Phenylmagnesium bromide
4-Chlorophenylmagnesium bromide
2,6-Dichlorophenylmagnesium bromide
属性
IUPAC Name |
magnesium;1,2-dichlorobenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGWLUCCKWPGK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)Cl)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453109 | |
| Record name | Magnesium bromide 3,4-dichlorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79175-35-2 | |
| Record name | Magnesium bromide 3,4-dichlorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


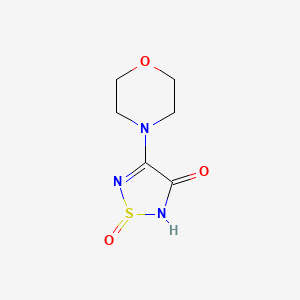
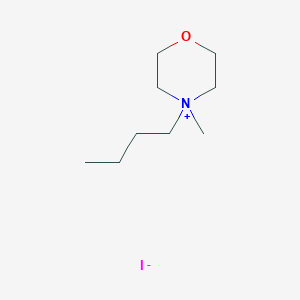

![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
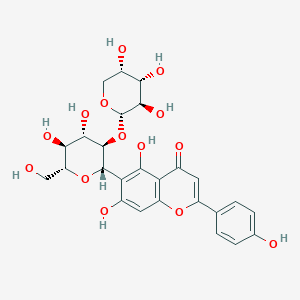
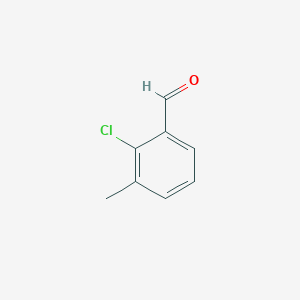

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)
